![molecular formula C26H22N2O3 B400218 17-{[(4-METHOXYPHENYL)AMINO]METHYL}-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE](/img/structure/B400218.png)
17-{[(4-METHOXYPHENYL)AMINO]METHYL}-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
17-{[(4-METHOXYPHENYL)AMINO]METHYL}-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE is a complex organic compound with a unique pentacyclic structure. It is characterized by the presence of a methoxyphenyl group and an azapentacyclo framework, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 17-{[(4-METHOXYPHENYL)AMINO]METHYL}-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE involves multiple steps, starting from readily available precursors. The key steps include the formation of the azapentacyclo framework through cyclization reactions and the introduction of the methoxyphenyl group via nucleophilic substitution. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to enhance efficiency and scalability. This involves the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as chromatography and crystallization. The goal is to achieve consistent quality and high throughput while minimizing waste and energy consumption.
化学反应分析
Types of Reactions
17-{[(4-METHOXYPHENYL)AMINO]METHYL}-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted analogs of the original compound. These products have distinct chemical and physical properties, making them useful for various applications.
科学研究应用
17-{[(4-METHOXYPHENYL)AMINO]METHYL}-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of 17-{[(4-METHOXYPHENYL)AMINO]METHYL}-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Similar compounds include other azapentacyclo derivatives and methoxyphenyl-substituted molecules. Examples include:
- 17-{[(4-METHOXYPHENYL)AMINO]METHYL}-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE analogs with different substituents.
- Other pentacyclic compounds with similar structural frameworks.
Uniqueness
What sets this compound apart is its unique combination of a methoxyphenyl group and an azapentacyclo framework. This combination imparts distinct chemical and physical properties, making it valuable for various scientific and industrial applications.
属性
分子式 |
C26H22N2O3 |
|---|---|
分子量 |
410.5g/mol |
IUPAC 名称 |
17-[(4-methoxyanilino)methyl]-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione |
InChI |
InChI=1S/C26H22N2O3/c1-31-16-12-10-15(11-13-16)27-14-28-25(29)23-21-17-6-2-3-7-18(17)22(24(23)26(28)30)20-9-5-4-8-19(20)21/h2-13,21-24,27H,14H2,1H3 |
InChI 键 |
MMCTZJFGJLANLS-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NCN2C(=O)C3C(C2=O)C4C5=CC=CC=C5C3C6=CC=CC=C46 |
规范 SMILES |
COC1=CC=C(C=C1)NCN2C(=O)C3C(C2=O)C4C5=CC=CC=C5C3C6=CC=CC=C46 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


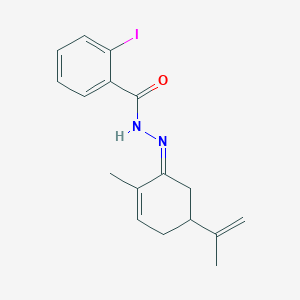
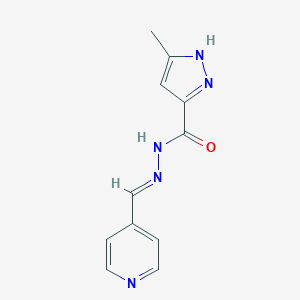
![3-{2-nitrophenyl}-1-phenyl-2-propen-1-one O-[2-(2,4-dichlorophenoxy)acetyl]oxime](/img/structure/B400137.png)
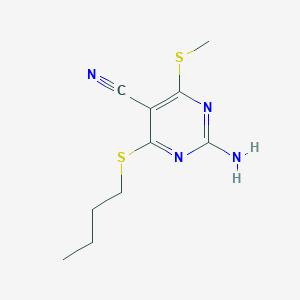
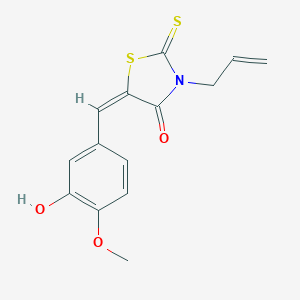
![5,5'-Bis[3-(6-isobutoxy-6-oxohexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]](/img/structure/B400142.png)
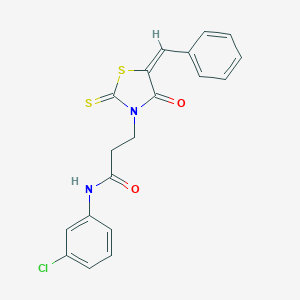
![7-[(3-Chloro-2-methylanilino)carbonyl]tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B400144.png)
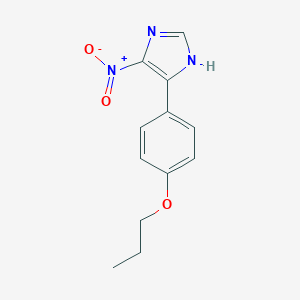
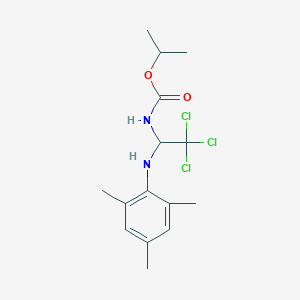
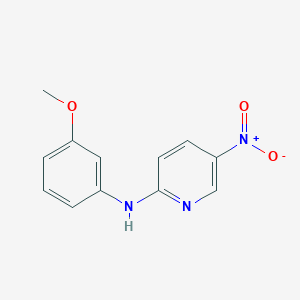
![2-[(5-chloro-2-pyridinyl)amino]-3,5-bisnitropyridine](/img/structure/B400149.png)
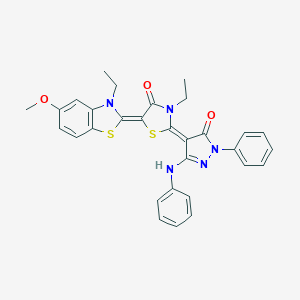
![4-imino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-amine](/img/structure/B400154.png)
